3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid
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Overview
Description
3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is a complex organic compound that features a triazine ring, a dichlorophenyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the triazine intermediate with a dichlorophenylamine derivative.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions can occur at the oxoethyl group.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include alcohols or amines.
Substitution: Products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent due to its complex structure and functional groups.
Agriculture: The compound could be investigated for use as a pesticide or herbicide.
Materials Science: Its unique structure may lend itself to applications in the development of new materials or polymers.
Mechanism of Action
The mechanism of action of 3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways. The dichlorophenyl group and triazine ring are likely to play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)propionic acid
- 3-(3,5-Difluorophenyl)propionic acid
- 2-Amino-3-(2,5-dichlorophenyl)propanoic acid
Uniqueness
3-[3-({2-[(3,5-Dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid is unique due to the combination of its functional groups and the presence of the triazine ring. This combination may confer unique chemical properties and biological activities compared to similar compounds.
Properties
IUPAC Name |
3-[3-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N4O4S/c15-7-3-8(16)5-9(4-7)17-11(21)6-25-14-18-13(24)10(19-20-14)1-2-12(22)23/h3-5H,1-2,6H2,(H,17,21)(H,22,23)(H,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTXTRDELUSKMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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